molecular formula C8H5FN4O2 B2847794 2-Fluoro-4-(1h-tetrazol-5-yl)benzoic acid CAS No. 1281983-77-4

2-Fluoro-4-(1h-tetrazol-5-yl)benzoic acid

Cat. No.: B2847794
CAS No.: 1281983-77-4
M. Wt: 208.152
InChI Key: WZADURDEXDTRDQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid is an organic compound with the molecular formula C8H5FN4O2 and a molecular weight of 208.15 g/mol This compound features a benzoic acid core substituted with a fluorine atom at the 2-position and a tetrazole ring at the 4-position

Scientific Research Applications

2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid typically involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of ammonium chloride in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature and then heated to 120°C for 18-20 hours . The resulting product is then purified through crystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The carboxylic acid group can engage in coupling reactions to form esters or amides.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the tetrazole ring, which confer distinct electronic and steric effects. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-4-(2H-tetrazol-5-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN4O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,(H,14,15)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADURDEXDTRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281983-77-4
Record name 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
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